molecular formula C12H15N3OS B7484736 2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide

2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B7484736
M. Wt: 249.33 g/mol
InChI Key: JHVFWSOIFKYZTK-UHFFFAOYSA-N
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Description

2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with tert-butyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound, each with potentially distinct biological activities and applications.

Scientific Research Applications

2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide has been explored for its applications in several scientific research areas:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules with potential pharmaceutical applications.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.

    Medicine: The compound exhibits promising activity against certain types of cancer cells, making it a candidate for anticancer drug development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of disease-related processes, such as cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A parent compound with similar structural features but lacking the tert-butyl and carboxamide groups.

    2-Amino-6-methylbenzothiazole: A derivative with a methyl group instead of the tert-butyl group.

    2-Amino-6-chlorobenzothiazole: A compound with a chlorine atom in place of the tert-butyl group.

Uniqueness

2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide stands out due to the presence of the tert-butyl and carboxamide groups, which can enhance its stability, solubility, and biological activity compared to its analogs. These structural modifications can lead to improved pharmacokinetic properties and potentially greater therapeutic efficacy.

Properties

IUPAC Name

2-amino-N-tert-butyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-12(2,3)15-10(16)7-4-5-8-9(6-7)17-11(13)14-8/h4-6H,1-3H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVFWSOIFKYZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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